5-Chloro-1,2-difluoro-3-nitrobenzene 5-Chloro-1,2-difluoro-3-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 169468-81-9
VCID: VC2466572
InChI: InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl
Molecular Formula: C6H2ClF2NO2
Molecular Weight: 193.53 g/mol

5-Chloro-1,2-difluoro-3-nitrobenzene

CAS No.: 169468-81-9

Cat. No.: VC2466572

Molecular Formula: C6H2ClF2NO2

Molecular Weight: 193.53 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1,2-difluoro-3-nitrobenzene - 169468-81-9

Specification

CAS No. 169468-81-9
Molecular Formula C6H2ClF2NO2
Molecular Weight 193.53 g/mol
IUPAC Name 5-chloro-1,2-difluoro-3-nitrobenzene
Standard InChI InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Standard InChI Key GCVQFKJDKCXAPJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl

Introduction

Chemical Structure and Properties

5-Chloro-1,2-difluoro-3-nitrobenzene is characterized by a benzene ring substituted with specific functional groups in a defined pattern. The molecular formula is C6H2ClF2NO2 with a molecular weight of 193.54 g/mol . The structure features a chlorine atom at position 5, fluorine atoms at positions 1 and 2, and a nitro group at position 3 on the benzene ring. This particular arrangement of substituents creates a unique electronic distribution that influences its chemical behavior.

Structural Identifiers and Representations

The compound can be represented through various chemical notation systems as detailed in the table below:

Identifier TypeValue
CAS Number169468-81-9
SMILESC1=C(C=C(C(=C1N+[O-])F)F)Cl
InChIInChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
InChIKeyGCVQFKJDKCXAPJ-UHFFFAOYSA-N
MDL NumberMFCD09839707

Physical Properties

At room temperature, 5-Chloro-1,2-difluoro-3-nitrobenzene appears as a pale yellow solid with moderate stability under standard conditions . The compound's physical characteristics are significantly influenced by its halogen substituents, which affect properties such as melting point, boiling point, and solubility in various solvents . The nitro group, being strongly electron-withdrawing, contributes to the compound's polarity and influences its interactions with other molecules .

Spectroscopic Properties

The compound exhibits distinct spectroscopic features that aid in its identification and purity assessment. Collision cross-section data predicted for various adducts of 5-Chloro-1,2-difluoro-3-nitrobenzene are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺193.98149125.9
[M+Na]⁺215.96343139.6
[M+NH₄]⁺211.00803133.9
[M+K]⁺231.93737136.0
[M-H]⁻191.96693126.8
[M+Na-2H]⁻213.94888132.4
[M]⁺192.97366128.2
[M]⁻192.97476128.2

These spectroscopic properties facilitate the compound's identification in analytical procedures and research applications .

Synthesis and Production Methods

Standard Synthetic Route

The primary method for synthesizing 5-Chloro-1,2-difluoro-3-nitrobenzene involves the nitration of 1,2-difluoro-3-chlorobenzene. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. The reaction exploits the directing effects of the existing substituents to achieve regioselective nitration at the desired position.

Industrial Production Techniques

In industrial settings, continuous flow nitration processes may be employed to enhance yield and purity. Advanced reactors are utilized to optimize reaction conditions, ensuring consistent quality in the final product. These industrial methods prioritize:

  • Temperature control to minimize side reactions

  • Reaction time optimization to maximize yield

  • Purification procedures to achieve high purity levels (typically ≥98%)

Applications in Industrial and Research Settings

5-Chloro-1,2-difluoro-3-nitrobenzene serves as a versatile building block in various industrial applications due to its reactive functional groups and unique substitution pattern.

Pharmaceutical Applications

The compound is extensively utilized as an intermediate in pharmaceutical synthesis. The presence of multiple functional groups provides opportunities for diverse transformations, making it valuable in the production of complex pharmaceutical compounds. It is specifically classified as a "Protein Degrader Building Block" in some databases, indicating its importance in contemporary drug discovery efforts .

Agrochemical Synthesis

In the agrochemical industry, 5-Chloro-1,2-difluoro-3-nitrobenzene serves as a precursor in the synthesis of crop protection agents. The halogenated structure contributes to the biological activity and stability of the resulting compounds, making it an important intermediate in modern agricultural chemistry.

Dye Production

The compound also finds applications in the production of specialized dyes. The nitro group and halogen substituents can be strategically manipulated to create chromophores with desired optical properties, resulting in dyes with specific color characteristics and stability profiles.

Materials Science Applications

Beyond its traditional applications, 5-Chloro-1,2-difluoro-3-nitrobenzene has potential uses in materials science . The compound's electronic properties and reactivity pattern make it suitable for incorporation into materials with specific functional properties.

Biological Activities and Pharmacological Properties

Pharmacokinetic Considerations

The pharmacokinetic profile of 5-Chloro-1,2-difluoro-3-nitrobenzene suggests high gastrointestinal absorption with potential permeability across the blood-brain barrier. These properties influence its utility in pharmaceutical development, particularly for compounds targeting central nervous system disorders.

Chemical Reactivity

The reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene is significantly influenced by its substitution pattern and the electronic effects of its functional groups.

Reduction Reactions

The nitro group can undergo reduction to yield 5-chloro-1,2-difluoro-3-aminobenzene. This transformation is particularly important in synthetic pathways involving aniline derivatives, which serve as key intermediates in pharmaceutical and dye synthesis.

Nucleophilic Substitution

The compound can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group. These reactions lead to various substituted benzene derivatives with applications in diverse fields.

Environmental Factors Affecting Reactivity

Environmental factors such as pH and temperature significantly influence the stability and reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene. These considerations are important in designing reaction conditions and storage protocols for the compound.

ParameterSpecification
Purity≥98% (typically)
Storage ConditionRoom temperature
Available Quantities100 mg to multiple grams
Lead TimeApproximately 5-8 days

Synonyms and Alternative Names

The compound is known by several alternative names in commercial and research contexts:

  • 5-Chloro-2,3-difluoronitrobenzene

  • 1-Chloro-3,4-difluoro-5-nitrobenzene

  • Benzene, 5-chloro-1,2-difluoro-3-nitro-

These naming variations reflect different conventions for numbering the substituents on the aromatic ring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator